molecular formula C20H22N4 B3796845 N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine

N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine

Cat. No.: B3796845
M. Wt: 318.4 g/mol
InChI Key: JJZWJZDBBDWFIO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some imidazole derivatives are used as antifungal agents, while others have antiprotozoal activity .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific chemical structure. Some imidazole derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, they continue to be an area of active research in the development of new drugs . Future directions may include the synthesis of new imidazole derivatives with improved potency, selectivity, and safety profiles .

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-N-[(4-pyridin-2-ylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-23-13-12-22-20(23)15-24(18-9-10-18)14-16-5-7-17(8-6-16)19-4-2-3-11-21-19/h2-8,11-13,18H,9-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZWJZDBBDWFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(CC2=CC=C(C=C2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine
Reactant of Route 2
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N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine
Reactant of Route 3
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N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine

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